Manganese boride (MnB2)
Description
Historical Context of Metal Boride Research
The investigation of metal borides began in the early 20th century with their initial synthesis and characterization. numberanalytics.com However, these materials did not receive substantial attention until the 1950s and 1960s, when their potential for use in high-temperature technologies and electronics became apparent. numberanalytics.com Metal borides are inorganic compounds known for their high hardness, elevated melting points, and excellent electrical conductivity. numberanalytics.com A significant resurgence in the field occurred in 2001 with the discovery of superconductivity in magnesium diboride (MgB₂), which ignited a new wave of research into the properties of diborides, including MnB₂. numberanalytics.com In recent years, advancements in synthesis techniques, such as high-pressure/high-temperature methods and the development of more reactive boron precursors like borohydrides, have enabled the creation of new metal boride structures and even nanoscale variants, further expanding the research landscape. acs.orgnih.gov
Significance of Manganese Borides within the Mn-B System
The manganese-boron (Mn-B) system is chemically diverse, featuring several stable compounds, including Mn₂B, MnB, Mn₃B₄, MnB₂, and MnB₄. nih.govaip.org The crystal structure and physical properties of these materials are highly dependent on the boron concentration. nih.govresearchgate.net As the boron content increases, the boron atoms form increasingly complex substructures, evolving from isolated atoms to chains, two-dimensional nets, and three-dimensional frameworks. researchgate.net This structural evolution directly influences the material's magnetic and mechanical properties. nih.govresearchgate.net
MnB₂ is particularly significant due to its AlB₂-type hexagonal crystal structure, which consists of alternating layers of manganese atoms and graphene-like honeycomb boron sheets. frontiersin.orgnih.gov This layered, or laminar, structure is responsible for many of its unique characteristics. dntb.gov.ua For instance, while MnB exhibits ferromagnetic properties, MnB₂ displays a more complex magnetic behavior that has been a subject of long-standing debate, showing paramagnetic, antiferromagnetic, and weak ferromagnetic properties depending on the temperature. frontiersin.orgresearchgate.net The insertion of the boron layers expands the distance between manganese atoms compared to pure manganese, altering the magnetic exchange interactions and leading to these distinct properties. frontiersin.org
| Compound | Crystal Structure Type | Space Group | Boron Substructure | Notable Magnetic Property |
|---|---|---|---|---|
| Mn₂B | Al₂Cu-type | I4/mcm | Isolated Boron Atoms | Non-magnetic or Spin Frustration researchgate.netresearchgate.netaps.org |
| MnB | FeB-type | Pnma | Zigzag Boron Chains | Ferromagnetic frontiersin.orgresearchgate.net |
| Mn₃B₄ | Ta₃B₄-type | Immm | Double Boron Chains | Antiferromagnetic researchgate.netresearchgate.net |
| MnB₂ | AlB₂-type | P6/mmm | Honeycomb Boron Layers | Complex Antiferromagnetism with Weak Ferromagnetism frontiersin.orgresearchgate.net |
| MnB₄ | Monoclinic | P2₁/c | 3D Boron Framework | Paramagnetic researchgate.netresearchgate.net |
Current Research Frontiers and Unresolved Questions Pertaining to MnB₂
Modern research on MnB₂ is focused on several key areas, driven by its intriguing physical properties and the remaining questions about its fundamental nature.
Resolution of Magnetic Structure: The precise magnetic behavior of MnB₂ has been a long-standing puzzle. frontiersin.org While early studies reported weak ferromagnetism, the origin was debated, with some attributing it to impurities. frontiersin.orgfrontiersin.org Recent comprehensive studies combining experimental measurements with first-principles calculations have largely resolved this issue. It is now understood that MnB₂ undergoes multiple magnetic transitions: it behaves as a paramagnetic material at high temperatures, transitions to an antiferromagnetic state at a Néel temperature (Tₙ) of approximately 330 K, and exhibits weak ferromagnetism below a Curie temperature (Tⲥ) of about 135.6–157 K. frontiersin.orgdntb.gov.uafrontiersin.orgresearchgate.net This weak ferromagnetism is believed to arise from a slight canting of the antiferromagnetically aligned magnetic moments. frontiersin.orgdntb.gov.uafrontiersin.org
Superhardness and Structural Stability: First-principles calculations have predicted that a different crystalline form of manganese diboride, the ReB₂-type structure, could be a superhard material. aip.orgaps.org However, despite numerous experimental efforts using high-pressure and high-temperature synthesis, only the AlB₂-type structure has been successfully produced. researchgate.netaip.org This discrepancy between theoretical prediction and experimental results remains a significant unresolved question. Further research is exploring pressure-induced phase transitions, with calculations predicting a sequence of structural changes at pressures ranging from 35.9 to 137.3 GPa. researchgate.netresearchgate.net
Two-Dimensional (2D) Materials and Energy Storage: The layered nature of MnB₂ makes it a promising parent compound for creating 2D nanosheets and nanotubes. rsc.orgnih.gov Theoretical studies predict that both hexagonal (h-MnB₂) and tetragonal (t-MnB₂) monolayers are stable and exhibit metallic properties. rsc.orgnih.gov These 2D materials are being investigated for applications in next-generation electronics and energy storage. Specifically, MnB₂ nanotubes are considered promising anode materials for Li-ion batteries due to a predicted high storage capacity (around 875 mAh g⁻¹) and a very low energy barrier for lithium diffusion (about 0.03 eV). rsc.orgnih.gov
High-Energy Density Applications: Recent research has highlighted the potential of MnB₂ as a high-performance solid-state fuel. It demonstrates an exceptionally high volumetric heat of combustion (208.08 kJ/cm³), which is significantly greater than that of currently used fuels like aluminum. researchgate.net This energetic performance is attributed to the metastability of the synthesized AlB₂-type structure. researchgate.netacs.org
| Property | Reported Value / Finding | Reference |
|---|---|---|
| Crystal System | Hexagonal | aip.orgmaterialsproject.org |
| Space Group | P6/mmm | aip.orgmaterialsproject.org |
| Lattice Parameters | a ≈ 3.007 Å, c ≈ 3.037 Å | frontiersin.orgaip.org |
| B-B Bond Length | ~1.73 Å | materialsproject.orgmaterialsproject.org |
| Mn-B Bond Length | ~2.27 - 2.32 Å | materialsproject.orgmaterialsproject.org |
| Curie Temperature (Tⲥ) | ~135.6 K - 157 K | frontiersin.orgdntb.gov.uaresearchgate.net |
| Néel Temperature (Tₙ) | ~330 K | frontiersin.orgdntb.gov.ua |
| Magnetic Moment (Weak Ferromagnetic State) | ~0.16 - 0.25 μB/Mn atom | frontiersin.orgfrontiersin.orgresearchgate.net |
| Predicted Application | Anode for Li-ion batteries | rsc.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
bis(boranylidyne)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2B.Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYJWJFXGDOMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mn]#B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909919 | |
| Record name | Manganese boride (MnB2) | |
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Molecular Weight |
76.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12228-50-1 | |
| Record name | Manganese boride (MnB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12228-50-1 | |
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| Record name | Manganese boride (MnB2) | |
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| Record name | Manganese boride (MnB2) | |
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| Record name | Manganese boride (MnB2) | |
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| Record name | Manganese diboride | |
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Synthesis Methodologies and Microstructural Control of Mnb2
High-Pressure High-Temperature (HPHT) Synthesis of MnB2
High-Pressure High-Temperature (HPHT) synthesis is a prominent method for producing dense, well-crystallized manganese boride phases. This technique utilizes extreme pressure and temperature conditions to overcome kinetic barriers and facilitate the reaction between manganese and boron precursors.
Experimental Protocols and Parameters for Polycrystalline and Single-Crystal MnB2
The synthesis of polycrystalline MnB2 via HPHT typically involves the reaction of manganese and amorphous boron powders. Experimental parameters are critical in determining the final product's phase and crystallinity.
A common protocol involves mixing manganese and boron powders in a specific atomic ratio, pressing the mixture into a pellet, and then subjecting it to high pressures and temperatures. For instance, a mono-phase of MnB2 with a hexagonal AlB2-type structure can be formed at 1350 °C and 5.5 GPa with a holding time of just 10 minutes when using an initial B/Mn atomic ratio of 3. aip.org The resulting lattice parameters are consistent with previously reported values, with a = b = 3.010(1) Å and c = 3.038(1) Å. aip.org
The synthesis of various manganese borides, including MnB2, has been successfully carried out using a liquid-solid reaction under HPHT conditions. This involves treating mixed powders of manganese and amorphous boron with varying atomic ratios (B/Mn = 0.6, 1.2, 2, 3, 4, 8) at temperatures between 1100–1350 °C and pressures of 4.8-5.5 GPa, with holding times ranging from 10 to 285 minutes. researchgate.net
Interactive Data Table: HPHT Synthesis Parameters for Manganese Borides
| Target Phase | B/Mn Ratio | Pressure (GPa) | Temperature (°C) | Holding Time (min) |
| MnB2 | 3 | 5.5 | 1350 | 10 |
| Mn3B4 | 2 | 5.5 | 1350 | 285 |
| MnB | 1.2 | 4.8 | 1350 | 30 |
| Mn2B | 0.6 | 4.8 | 1300 | 30 |
| MnB4 + MnBx | 8 | 4.8 | 1350 | 270 |
Note: This table summarizes the conditions for synthesizing various manganese boride phases via the HPHT method.
Influence of Temperature and Pressure on MnB2 Phase Formation and Stability
Temperature and pressure play a crucial role in the phase formation and stability of MnB2. High temperatures are generally necessary to initiate the reaction between manganese and boron. The reaction to form manganese borides often occurs at temperatures exceeding the melting point of manganese (1244 °C), indicating a reaction between liquid manganese and solid boron. aip.org This liquid-solid interaction is more effective at reducing the reaction energy barrier compared to solid-solid interactions. aip.org
Pressure is another key parameter that influences the reaction equilibria and can lead to the formation of novel and metastable materials. aip.org For instance, the synthesis temperatures for manganese borides are reduced under high pressure compared to ambient pressure conditions. nih.gov
Theoretical studies based on first-principles calculations have investigated the pressure-temperature (P-T) phase boundary for different polymorphs of MnB2. For example, the superhard ReB2-type MnB2 is predicted to be synthesizable only below 1020 K at ambient pressure. researchgate.net The application of pressure tends to decrease this transition temperature. researchgate.net Synthesis temperatures in many experiments, whether through HPHT or arc-melting, are often above 1020 K, which favors the formation of the AlB2-type MnB2. researchgate.net If the pressure exceeds 38 GPa, it is predicted that only the AlB2-type MnB2 can be obtained. researchgate.net
Stoichiometric Ratios and Precursor Effects on MnB2 Synthesis
The stoichiometry of the precursor mixture is a determining factor in the synthesis of a pure MnB2 phase. A key finding is that an excess of boron is necessary to synthesize a mono-phase of MnB2. aip.org When a stoichiometric atomic ratio of B/Mn = 2 is used, the MnB2 phase tends to decompose into Mn3B4 and boron, especially with extended sintering times at high pressure (e.g., 5.5 GPa). aip.org This suggests that under these conditions, a mixture of Mn3B4 and boron is more stable than MnB2. aip.org
At a B/Mn ratio of 8, MnB2 acts as an intermediate product that reacts with the excess boron to form MnB4 with increasing holding time. researchgate.net The precursors typically used are high-purity manganese powder and amorphous boron powder. nih.gov These are intimately ground to achieve a uniform mixture before being pressed into a pellet for the HPHT process. nih.gov
Arc-Melting and Other High-Temperature Solid-State Reaction Techniques for MnB2
Arc-melting is another high-temperature technique that has been applied to the synthesis of the Mn-B system. wustl.edu This method involves melting the constituent elements in an electric arc, which can reach temperatures exceeding 3500 °C. rutgers.edu This is followed by rapid cooling, which can lead to the formation of metastable phases. While specific parameters for the arc-melting synthesis of MnB2 are not extensively detailed in the available literature, the technique is generally suitable for producing high-melting-point alloys and compounds. mdpi.commdpi.com The process is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. mdpi.com
Liquid-Solid Reaction Routes for MnB2 Formation
The synthesis of manganese borides via the HPHT method is often described as a liquid-solid reaction. researchgate.net This is because the reaction temperatures employed (1100–1350 °C) are typically above the melting point of manganese (1244 °C). aip.org In this scenario, liquid manganese reacts with solid boron. This liquid-solid interface provides a more efficient pathway for reaction compared to a solid-solid diffusion process, as it lowers the activation energy barrier for the formation of the desired boride phases. aip.org
Mechanochemical Methods and Their Application to Manganese Borides
Mechanochemical synthesis is a solvent-free, green chemistry approach that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. rsc.orgnih.gov This method has been recognized for its potential in producing nanomaterials and has been applied to the synthesis of various manganese compounds. rsc.orgnih.gov While specific protocols for the direct synthesis of MnB2 via mechanochemical methods are not extensively documented, the technique has been used to generate arylmanganese nucleophiles from unactivated manganese metal, demonstrating its ability to activate manganese for chemical reactions. rsc.orgnih.gov The process generally involves milling the precursor powders in a high-energy ball mill. The parameters, such as milling time, speed, and the ball-to-powder ratio, are crucial for controlling the final product. This method offers advantages such as operational simplicity and the ability to produce materials with high defect concentrations and nanocrystalline structures.
Strategies for Controlled Morphology and Grain Size in MnB₂ Synthesis
The morphology and grain size of manganese diboride (MnB₂) are critical determinants of its physical and chemical properties, influencing its performance in applications ranging from magnetic devices to catalytic systems. Control over these microstructural features during synthesis is paramount for tailoring the material to specific functional requirements. Various synthesis strategies have been explored to manipulate the nucleation and growth processes of MnB₂ crystals, thereby controlling the final particle shape, size, and distribution. These strategies often involve the precise management of reaction parameters such as temperature, pressure, reaction time, and the use of structure-directing agents.
Key approaches to achieving controlled morphology and grain size in MnB₂ synthesis include solid-state reactions under high pressure and high temperature (HPHT), mechanochemical synthesis, and solution-phase methods. Each of these methodologies offers distinct advantages and levels of control over the final product's microstructure.
High-Pressure, High-Temperature (HPHT) Synthesis
High-pressure, high-temperature (HPHT) methods are commonly employed for the synthesis of various manganese borides, including MnB₂. researchgate.netfrontiersin.org This technique involves the direct reaction of manganese and boron powders under conditions of high pressure and temperature, which can significantly influence the thermodynamics and kinetics of crystal growth.
Control over the grain size and morphology in HPHT synthesis is primarily achieved by manipulating the following parameters:
Temperature and Pressure: Higher temperatures generally promote faster atomic diffusion and crystal growth, leading to larger grain sizes. Conversely, lower temperatures can favor nucleation over growth, resulting in smaller grains. Pressure influences the phase stability and can affect the diffusion rates of the constituent elements. The synthesis of various manganese borides, including MnB₂, has been successfully carried out at temperatures ranging from 1100–1350 °C and pressures of 4.8-5.5 GPa. researchgate.net
Reaction Time: The duration of the HPHT treatment directly impacts the extent of grain growth. Shorter reaction times can yield finer-grained materials, while longer durations allow for more extensive grain coarsening. For instance, single-phase MnB₂ has been obtained with a holding time of just 10 minutes. researchgate.net
Stoichiometry of Precursors: The atomic ratio of boron to manganese in the initial mixture can influence the final phase composition and microstructure. A stoichiometric or slight excess of boron is typically used to ensure the complete formation of the MnB₂ phase. researchgate.net
| Parameter | Range | Effect on Morphology and Grain Size | Reference |
| Temperature | 1100–1350 °C | Higher temperatures promote larger grain growth. | researchgate.net |
| Pressure | 4.8-5.5 GPa | Influences phase stability and atomic diffusion rates. | researchgate.net |
| Reaction Time | 10–285 min | Longer times lead to increased grain size. | researchgate.net |
| B/Mn Atomic Ratio | 2 - 3 | Affects phase purity and can influence nucleation density. | researchgate.net |
Table 1: Influence of HPHT Synthesis Parameters on Manganese Boride Microstructure
Mechanochemical Synthesis
Mechanochemical synthesis, typically performed via high-energy ball milling, is a solid-state technique that utilizes mechanical energy to induce chemical reactions and structural changes. This method is effective in producing nanocrystalline materials at or near room temperature. nih.govresearchgate.net The intense mechanical forces generated during milling lead to repeated fracturing and cold welding of powder particles, resulting in significant grain refinement.
Strategies for controlling morphology and grain size in mechanochemical synthesis of MnB₂ include:
Milling Time: This is one of the most critical parameters. Increasing the milling time generally leads to a progressive decrease in crystallite size down to a certain limit, where a steady state between fracturing and cold welding is reached. For other nanocrystalline materials, complete transformation and the final grain size are achieved after several hours of milling. nih.govmdpi.com
Milling Speed and Intensity: Higher milling speeds impart more energy to the powder, accelerating the grain refinement process and leading to smaller final grain sizes. The choice of milling media (balls) and the ball-to-powder ratio also determine the energy transfer efficiency. mdpi.com
Milling Atmosphere: Performing the milling under an inert atmosphere (e.g., argon) or a reactive atmosphere can influence the surface chemistry and prevent unwanted oxidation, which can affect particle agglomeration and growth. researchgate.net
Post-Annealing: A subsequent heat treatment of the mechanochemically synthesized powder can be used to control grain growth. The annealing temperature and time can be adjusted to achieve a desired balance between crystallinity and grain size. researchgate.net
| Parameter | Influence on Morphology and Grain Size |
| Milling Time | Progressive decrease in grain size until a steady state is reached. |
| Milling Speed | Higher speeds lead to smaller grain sizes. |
| Ball-to-Powder Ratio | Affects the energy transferred to the powder and thus the rate of grain refinement. |
| Post-Annealing Temperature | Higher temperatures promote grain growth and increased crystallinity. |
Table 2: Key Parameters for Microstructural Control in Mechanochemical Synthesis
Solution-Phase Synthesis and Surfactant-Assisted Methods
While less commonly reported for MnB₂, solution-phase methods like hydrothermal and solvothermal synthesis offer excellent control over the morphology and size of nanoparticles for other materials, such as MnO₂ and various metal oxides. nih.govcornell.eduvjs.ac.vn These techniques involve chemical reactions in a liquid medium at elevated temperatures and pressures. The principles from these syntheses can be extrapolated to suggest potential strategies for MnB₂.
Potential strategies for controlled morphology and grain size of MnB₂ via solution-phase methods include:
Precursor Concentration: The concentration of manganese and boron precursors in the solution can affect the nucleation and growth rates. Higher concentrations may lead to a higher density of nuclei and smaller final particle sizes. nih.gov
Reaction Temperature and Time: Similar to solid-state methods, temperature and time are crucial for controlling crystal growth. In hydrothermal synthesis, these parameters can be precisely tuned to favor the formation of specific morphologies like nanorods, nanowires, or nanosheets. nih.govvjs.ac.vn
Use of Surfactants and Capping Agents: Surfactants or polymers can be introduced into the reaction mixture to selectively adsorb onto specific crystal facets, thereby inhibiting or promoting growth in certain directions. This is a powerful tool for achieving anisotropic morphologies. The choice of surfactant and its concentration are critical for the resulting particle shape. nih.govrsc.orgrsc.org For example, the use of polyacrylic acid has been shown to influence the morphology of PMN-PT nanorods, with its concentration affecting the aspect ratio. nih.gov
pH of the Solution: The pH can influence the hydrolysis and condensation rates of the precursors, as well as the surface charge of the growing nanoparticles, which in turn affects their stability against aggregation and the final morphology. rsc.org
| Control Strategy | Mechanism | Potential Outcome for MnB₂ |
| Precursor Concentration | Influences nucleation density and growth rate. | Control over average particle size. |
| Reaction Temperature | Affects reaction kinetics and crystal growth rate. | Tuning of particle size and crystallinity. |
| Reaction Time | Determines the extent of crystal growth. | Control over the final dimensions of nanostructures. |
| Surfactants/Polymers | Selective adsorption onto crystal faces to direct growth. | Formation of anisotropic shapes like nanorods or nanosheets. |
| pH of the Solution | Affects precursor chemistry and particle surface charge. | Influence on particle morphology and colloidal stability. |
Table 3: Potential Solution-Phase Strategies for Controlled MnB₂ Synthesis
By carefully selecting the synthesis methodology and precisely controlling the key reaction parameters, it is possible to tailor the morphology and grain size of MnB₂ to meet the demands of various advanced applications.
Crystallographic Structures and Pressure Induced Phase Transitions of Mnb2
AlB₂-Type Hexagonal Structure (Space Group P6/mmm) of MnB₂
The most commonly synthesized and observed phase of manganese diboride at ambient conditions is the AlB₂-type structure. aip.orgaip.org This structure belongs to the hexagonal crystal system with the space group P6/mmm (No. 191). aip.orgnih.gov
Experimental Determination and Refinement of Lattice Parameters
The crystal structure of AlB₂-type MnB₂ has been experimentally confirmed through single-crystal X-ray diffraction. aip.org Refined lattice parameters from these studies are in strong agreement with previously measured values. aip.org For instance, one study reported lattice parameters of a = 3.0085 Å and c = 3.0369 Å. aip.org Another experimental work yielded similar values of a = 3.006 Å and c = 3.037 Å. acs.org These parameters define the dimensions of the unit cell, the fundamental repeating unit of the crystal.
| Source | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |
|---|---|---|
| Gou et al. (2013) aip.org | 3.0085 | 3.0369 |
| Gou et al. (2013) - previous value aip.org | 3.007 | 3.037 |
| Zhang et al. (2025) acs.org | 3.006 | 3.037 |
Structural Characteristics: Planar Boron Honeycomb Layers and Stacking Sequences
The AlB₂-type structure is characterized by a layered arrangement. aip.orgfrontiersin.org It consists of alternating planar layers of manganese atoms and graphene-like honeycomb layers of boron atoms stacked along the c-axis. aip.orgnih.govfrontiersin.org This structure is analogous to that of other transition metal diborides like magnesium diboride (MgB₂) and titanium diboride (TiB₂). frontiersin.orgwikipedia.org
The manganese atoms occupy the 1a Wyckoff position at (0, 0, 0), while the boron atoms are at the 2d positions (1/3, 2/3, 1/2) and (2/3, 1/3, 1/2). researchgate.net This arrangement results in a 12-coordinate environment for the manganese atoms, being bonded to twelve boron atoms. materialsproject.org The boron atoms are in a 9-coordinate geometry, bonded to six manganese atoms and three other boron atoms. materialsproject.org The interatomic distance between boron atoms in the honeycomb layer is approximately 1.7386(5) Å. aip.org The stacking sequence of these layers is a simple A-A-A... sequence, where 'A' represents a manganese layer and the subsequent layer is a boron honeycomb sheet.
Relative Stability of AlB₂-Type MnB₂ under Ambient Conditions
Experimentally, the AlB₂-type structure is the only phase of MnB₂ that has been successfully synthesized and is stable under ambient conditions. aip.orgresearchgate.net High-pressure, high-temperature experiments have consistently produced single crystals of MnB₂ with this structure. aip.org Even the application of moderate pressure has not led to the formation of other polymorphs. aip.org
However, there is a debate in the scientific community based on theoretical calculations. Some computational models suggest that the AlB₂-type structure might be metastable. aip.org The stability of this phase is a topic of ongoing research, with some studies indicating that it is indeed the ground state at ambient conditions, particularly when considering magnetic ordering. aip.orgaip.org First-principles calculations that include on-site repulsion (GGA+U) have shown the anti-ferromagnetically ordered AlB₂-type structure to be energetically more favorable than the theoretically proposed ReB₂-type structure. aip.org Further studies have shown that the AlB₂-type structure of MnB₂ remains stable up to at least 42.6 GPa. researchgate.net
ReB₂-Type Hexagonal Structure (Space Group P6₃/mmc) of MnB₂
In contrast to the experimentally established AlB₂-type structure, the ReB₂-type hexagonal structure of MnB₂ remains a theoretical prediction. aip.orgrsc.org This hypothetical phase has garnered significant interest due to its potential for superhardness. aip.orgrsc.org It belongs to the space group P6₃/mmc. rsc.orgdiva-portal.org
Theoretical Predictions of Stability and Potential Superhardness
First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the existence and properties of ReB₂-type MnB₂. aip.orgresearchgate.net These theoretical studies have suggested that this phase could be energetically more favorable than the AlB₂-type structure at ambient pressure. aip.orgresearchgate.net Some calculations even proposed it to be the ground state. researchgate.netresearchgate.net
A key feature of the predicted ReB₂-type structure is the presence of strong, directional covalent bonds between boron atoms, as well as between manganese and boron atoms. aip.orgaip.org Unlike the planar boron layers in the AlB₂-type, the ReB₂-type structure is characterized by puckered boron layers. aip.org This three-dimensional covalent network is believed to be the source of its potential for superhardness, with theoretical hardness values predicted to be around 40.3 GPa to 44 GPa. aip.orgaip.org
| Property | Predicted Value | Source |
|---|---|---|
| Hardness | ~44 GPa | Gou et al. (2013) aip.orgaip.org |
| Hardness | 40.3 GPa | Gou et al. (2013) aip.org |
| Bulk Modulus | 275 GPa | Gou et al. (2013) aip.org |
Experimental Challenges and Non-Observation of ReB₂-Type MnB₂ at Ambient Pressure
Despite numerous theoretical predictions of its stability and desirable properties, the ReB₂-type phase of MnB₂ has not been successfully synthesized experimentally at ambient pressure. aip.orgaip.orgrsc.org High-pressure and high-temperature synthesis attempts, as well as arc-melting methods, have consistently resulted in the formation of the AlB₂-type structure. aip.orgrsc.org
Several reasons have been proposed for this discrepancy between theory and experiment. One significant factor is the influence of temperature. First-principles lattice dynamics calculations suggest that the ReB₂-type structure may only be thermodynamically stable below a certain temperature threshold, estimated to be around 1020 K at ambient pressure. rsc.orgrsc.org The synthesis methods typically employed operate at temperatures exceeding this, thus favoring the formation of the AlB₂-type phase. rsc.orgrsc.org
Furthermore, the inclusion of more sophisticated computational methods, such as GGA+U which accounts for strong electron correlations, has challenged the initial predictions. These more advanced calculations indicate that the AlB₂-type structure with antiferromagnetic ordering is, in fact, more stable than the ReB₂-type structure. aip.orgaip.orgresearchgate.net This suggests that the initial theoretical models, which did not fully account for magnetic effects, may have incorrectly predicted the ground state. aip.org The pressure-temperature phase diagram calculations also indicate that increasing pressure actually disfavors the formation of the ReB₂-type phase, with the AlB₂-type becoming the only stable phase at pressures above 38 GPa. rsc.orgrsc.org
High-Pressure Driven Structural Evolution in MnB₂
Under ambient conditions, the most thermodynamically stable phase of MnB₂ is theoretically predicted to be the ReB₂-type structure, which has a hexagonal crystal system with the space group P6₃/mmc (hP6-MnB₂). rsc.orgresearchgate.net However, applying high pressure dramatically alters the energetic landscape, leading to a series of structural transformations.
Theoretical studies, employing structure prediction algorithms like CALYPSO and USPEX combined with density functional theory (DFT) calculations, have consistently predicted a pressure-induced phase transition from the hexagonal P6₃/mmc structure to an orthorhombic phase with the space group Immm (Pearson symbol oI18). rsc.orgresearchgate.netresearchgate.netresearchgate.net This transition is predicted to occur at a pressure of approximately 35.9 GPa. researchgate.netresearchgate.netresearchgate.net Other calculations suggest a similar transition pressure of 36.8 GPa. rsc.orgresearchgate.net
The orthorhombic Immm-MnB₂ structure is characterized by multi-layered, hexagonal graphene-like boron networks which contribute to its stability and hardness at high pressure. rsc.org The calculated hardness of the Immm phase is approximately 22.5-22.9 GPa, making it a potentially hard material. rsc.orgresearchgate.net This phase is considered the most energetically favorable structure in the pressure range above ~36 GPa up to around 60 GPa. rsc.org
| Property | Value | Reference |
|---|---|---|
| Pearson Symbol | oI18 | researchgate.netresearchgate.net |
| Space Group | Immm (No. 71) | rsc.orgrsc.org |
| Transition Pressure | ~35.9 - 36.8 GPa (from P6₃/mmc) | rsc.orgresearchgate.netresearchgate.net |
| Lattice Parameters (at ambient pressure) | a = 9.717 Å | rsc.org |
| b = 2.768 Å | ||
| c = 4.940 Å | ||
| Calculated Hardness (Hv) | 22.5 - 22.9 GPa | rsc.orgresearchgate.net |
Beyond the transition to the Immm phase, computational studies predict a further sequence of structural changes as pressure continues to increase. researchgate.netresearchgate.net These calculations suggest that MnB₂ follows a phase transition pathway of P6₃/mmc → Immm → Pnma → Imma. researchgate.netresearchgate.netrawdatalibrary.net
The transition from the orthorhombic Immm (oI18-MnB₂) phase to another orthorhombic structure with space group Pnma (oP12-MnB₂) is predicted to occur at approximately 62.4 GPa. researchgate.netresearchgate.netresearchgate.net This Pnma phase has been identified as a new stable high-pressure phase of MnB₂ that had not been previously reported. researchgate.netresearchgate.net As pressure is elevated further, a subsequent transition from the Pnma phase to yet another orthorhombic structure with space group Imma (oI12-MnB₂) is forecasted at 137.3 GPa. researchgate.netresearchgate.net
The stability of these high-pressure phases is largely attributed to the formation of strong covalent B-B bonds. researchgate.netresearchgate.net However, the calculated hardness of these further high-pressure phases is lower than the ambient and Immm phases, with the Pnma and Imma structures having hardness values of 13.9 GPa (at 80 GPa) and 16.2 GPa (at 140 GPa), respectively. researchgate.netresearchgate.net
| Initial Phase (Space Group) | Final Phase (Space Group) | Predicted Transition Pressure (GPa) | Reference |
|---|---|---|---|
| hP6-MnB₂ (P6₃/mmc) | oI18-MnB₂ (Immm) | 35.9 | researchgate.netresearchgate.netresearchgate.net |
| oI18-MnB₂ (Immm) | oP12-MnB₂ (Pnma) | 62.4 | researchgate.netresearchgate.netresearchgate.net |
| oP12-MnB₂ (Pnma) | oI12-MnB₂ (Imma) | 137.3 | researchgate.netresearchgate.net |
The synthesis of specific MnB₂ polymorphs is highly dependent on both pressure and temperature, as illustrated by the P-T phase diagram. researchgate.net A significant area of study has been the boundary between the AlB₂-type structure (hP3-MnB₂, space group P6/mmm) and the theoretically superhard ReB₂-type structure (hP6-MnB₂, space group P6₃/mmc). researchgate.netresearchgate.net
First-principles calculations using the quasi-harmonic approximation have shown that the ReB₂-type MnB₂ is only thermodynamically stable at ambient pressure below a temperature of 1020 K. researchgate.netresearchgate.net Experimental efforts to synthesize this superhard phase using high-temperature and high-pressure (HTHP) methods or arc-melting have typically been conducted at temperatures above this threshold, resulting instead in the formation of the AlB₂-type structure. researchgate.netaip.orgresearchgate.net
The application of pressure further complicates synthesis, as it lowers the transition temperature between the two phases. researchgate.net Calculations predict that if the pressure exceeds 38 GPa, only the AlB₂-type MnB₂ can be obtained, regardless of the temperature. researchgate.net High-pressure experiments have indeed successfully synthesized single crystals of the AlB₂-type MnB₂, which remains stable up to at least 42.6 GPa. researchgate.netresearchgate.netaip.org The initial discrepancy between theoretical predictions favoring the ReB₂-type structure and experimental results was later reconciled by computational models that included on-site electron-electron repulsion (GGA+U), which correctly found the AlB₂-type structure to be more energetically favored. researchgate.netaip.org
Defect Chemistry and Non-Stoichiometry Effects on MnB₂ Crystal Structure
The ideal crystal structures of materials are often modified by the presence of defects, such as vacancies or interstitials, and deviations from the ideal stoichiometric ratio. pnu.edu.ua While direct experimental studies on the defect chemistry of MnB₂ are limited, investigations into the broader Mn-B system and analogous transition metal borides provide valuable insights.
In many transition metal diborides, non-stoichiometry has been suggested as a reason for discrepancies between theoretically calculated and experimentally measured lattice parameters. diva-portal.org For MnB₂, it has been noted that the homogeneity range is quite narrow, suggesting the compound strongly favors the stoichiometric MnB₂ composition. scispace.com However, theoretical calculations exploring the impact of vacancies in MnB₂ found that a unit cell with an antiferromagnetic spin configuration and expanded in-plane lattice parameters showed the lowest energy. diva-portal.org This calculated in-plane parameter ('a') matches well with experimental values, though the calculated out-of-plane parameter ('c') is about 2.5% smaller than what has been measured, hinting that subtle structural defects or non-stoichiometry could play a role. diva-portal.org
Studies on related manganese borides, such as MnB, have identified defect-rich variants and the presence of stacking faults. aip.org Furthermore, investigations into ternary systems like Mn₃₋ₓRh₅B₂ have revealed significant manganese site defects. univie.ac.at In analogous Cr-B systems, the formation energies of defects are shown to be closely linked to the nature of the covalently bonded boron network. aps.orgosti.gov It is plausible that similar mechanisms are at play in MnB₂, where defects like manganese or boron vacancies could influence its structural stability and electronic properties, although further dedicated research is required to fully elucidate these effects.
Electronic Structure and Band Theory of Manganese Diboride Mnb2
First-Principles Density Functional Theory (DFT) Investigations of MnB₂ Electronic States
First-principles calculations based on Density Functional Theory (DFT) are a primary tool for investigating the electronic and magnetic properties of MnB₂. researchgate.netresearchgate.netresearchgate.net These computational studies often employ methods like the full-potential linearized augmented plane wave (FLAPW) or the projector augmented wave (PAW) within the generalized gradient approximation (GGA) or GGA+U frameworks. researchgate.netaip.org DFT allows for the exploration of various possible crystal structures and magnetic configurations to determine the most stable, or ground state, of the material. researchgate.netrsc.org
Analysis of Electronic Band Structure and Fermi Surface Topology in MnB₂
The electronic band structure of a material describes the ranges of energy that an electron is allowed to have, and its topology determines the electrical and thermal properties. quora.comcore.ac.uk In MnB₂, the band structure confirms its metallic nature, as there are bands that cross the Fermi level, ensuring a finite density of states at this energy. researchgate.netresearchgate.net The band structure exhibits a notable anisotropy, with less energy dispersion along the c-axis (perpendicular to the boron planes), which points to a two-dimensional character in its electronic structure. researchgate.net
The Fermi surface, which is the surface in momentum space of constant energy equal to the Fermi energy, is a critical concept for metals. core.ac.ukscm.com The shape of the Fermi surface dictates the low-energy excitation properties that influence conductivity and magnetic interactions. core.ac.uk For MnB₂, the Fermi surface topology is directly related to the bands crossing the Fermi level. researchgate.netscm.com The specific features of the Fermi surface are essential for understanding the indirect magnetic exchange mechanisms, like the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which are mediated by conduction electrons. core.ac.uk
Density of States (DOS) at the Fermi Level and Its Contribution to MnB₂ Properties
The Density of States (DOS) quantifies the number of available electronic states at a particular energy level. scribd.com For MnB₂, the total and partial DOS calculations reveal a significant, non-zero value at the Fermi level (Eᵠ), which is a definitive characteristic of a metallic material. rsc.orgresearchgate.net This metallic conductivity has been experimentally confirmed. frontiersin.org
Analysis of the partial DOS shows that the states near the Fermi level are primarily dominated by the 3d orbitals of the manganese atoms. rsc.orgresearchgate.net The presence of a high density of these Mn 3d states at the Fermi level is a key factor influencing the magnetic and conductive properties of MnB₂. researchgate.net In some predicted high-pressure phases, like the Immm-MnB₂ structure, the DOS at the Fermi level also confirms metallic and magnetic behavior. rsc.orgrsc.org The stability of certain structures is sometimes associated with the presence of a pseudogap, which is a dip in the DOS near the Fermi level, indicating strong hybridization effects. researchgate.net
Contributions of Manganese 3d Orbitals and Boron p-States to MnB₂ Bonding
The chemical bonding in MnB₂ arises from the complex interactions between manganese and boron atoms. The primary interactions involve the hybridization of manganese 3d orbitals and boron 2p orbitals. nih.govresearchgate.net The degree of this hybridization influences the stability and hardness of the material. researchgate.net In stable structures, a strong hybridization between Mn-3d and B-2p states is observed, leading to strong covalent bonding. researchgate.net
In addition to the Mn-B bonds, strong covalent B-B bonds form within the hexagonal, graphene-like boron layers. rsc.org These B-B networks are a key factor in the structural stability and hardness of many transition-metal diborides. researchgate.netrsc.org Conversely, the interaction between Mn and B atoms can have a more ionic character, with electrons transferring from manganese to the boron atoms. nih.gov This charge transfer helps to form the stable hexagonal boron networks. rsc.org Studies indicate that as the boron content increases in manganese borides, the hybridization between Mn-3d and B-2p orbitals weakens. nih.gov The nature of these bonds in the AlB₂-type structure involves strong covalent boron layers separated by manganese layers, influencing the magnetic exchange between them. frontiersin.org
Spin-Polarized Electronic Structures and Magnetic Ground State Energies in MnB₂
The magnetic nature of MnB₂ has been a subject of considerable debate, with early experiments suggesting weak ferromagnetism (FM), while some theoretical and other experimental results pointed towards an antiferromagnetic (AFM) ground state. frontiersin.orgresearchgate.net Spin-polarized DFT calculations are essential for resolving this by comparing the total energies of different magnetic configurations (ferromagnetic, antiferromagnetic, and non-magnetic). researchgate.netaip.org
Numerous DFT studies have concluded that an antiferromagnetic ordering is the most energetically favorable ground state for AlB₂-type MnB₂. frontiersin.orgresearchgate.netaip.org These calculations show that the AFM state has a lower energy compared to the FM state. frontiersin.orgaip.org The calculated magnetic moment for manganese in the AFM state is significantly larger (around 2-3 µB per Mn atom) than the small moment observed in some ferromagnetic experiments (~0.2 µB/Mn). researchgate.netaip.orgbohrium.com To reconcile these differences, a spin-canting antiferromagnetic structure has been proposed, where the antiferromagnetically aligned moments are slightly tilted, producing a small net ferromagnetic component. frontiersin.orgresearchgate.net For the predicted high-pressure Immm-MnB₂ phase, spin-polarized calculations also indicate it is a magnetic material, with the ferromagnetic moment arising from the spin-polarized Mn-3d electrons. rsc.org
Table 1: Calculated Magnetic Properties of MnB₂ from DFT Studies
| Structure/Phase | Magnetic Ground State | Calculated Mn Magnetic Moment (µB/atom) | Source |
|---|---|---|---|
| AlB₂-type | Antiferromagnetic (AFM) | ~2.2 | aip.org |
| AlB₂-type | Antiferromagnetic (AFM) | ~2 | researchgate.netrsc.org |
| AlB₂-type | Antiferromagnetic (AFM) | ~3 | bohrium.com |
Electron Localization-Delocalization Transitions in MnB₂ under High Pressure
Under high pressure, the electronic properties of materials can undergo significant changes. For AlB₂-type MnB₂, high-pressure studies have revealed a transition in its electrical resistance at approximately 19.3 GPa. researchgate.net This change is attributed to a pressure-induced transition of the manganese 3d electrons from a localized to a delocalized state. researchgate.netresearchgate.net The crystal structure of AlB₂-type MnB₂ itself remains stable up to at least 42.6 GPa. researchgate.net This electron localization-delocalization phenomenon is a key aspect of understanding the behavior of correlated electron systems under extreme conditions.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Manganese boride (Manganese diboride) | MnB₂ |
| Titanium diboride | TiB₂ |
| Niobium diboride | NbB₂ |
| Tantalum diboride | TaB₂ |
| Hafnium diboride | HfB₂ |
| Osmium diboride | OsB₂ |
| Rhenium diboride | ReB₂ |
| Scandium diboride | ScB₂ |
| Vanadium diboride | VB₂ |
| Chromium diboride | CrB₂ |
| Manganese monoboride | MnB |
| Manganese tetraboride | MnB₄ |
| Manganese oxide | MnO |
| Manganese oxide | Mn₃O₄ |
| Vanadium yttrium oxide | VYO₃ |
| Holmium manganite | HoMnO₃ |
| Titanium carbide | Ti₃C₂(OH)₂ |
| Niobium carbo-selenide | Nb₂CSe₂ |
| Terbium nitride | TbN |
| Americium | Am |
| Uranium | U |
| Plutonium | Pu |
| Thorium | Th |
Magnetic Phenomena and Spin Interactions in Mnb2
Intrinsic Magnetic Behaviors of MnB₂: Ferromagnetism, Antiferromagnetism, and Paramagnetism
Manganese Boride is characterized by a temperature-dependent magnetic structure. frontiersin.org At very low temperatures, it exhibits weak ferromagnetic properties. As the temperature rises, it transitions into an antiferromagnetic state before finally becoming paramagnetic at higher temperatures. frontiersin.orgfrontiersin.orgresearchgate.net This sequence of magnetic phases is a key characteristic of MnB₂. The insertion of honeycomb boron layers into the manganese matrix is believed to play a crucial role in the exchange interactions between manganese layers, giving rise to this peculiar magnetic behavior. frontiersin.orgfrontiersin.orgresearchgate.net
Manganese Boride displays a weak ferromagnetic component at low temperatures. frontiersin.orgresearchgate.net This behavior is observed below its Curie temperature (Tc), which has been identified to be approximately 135.6 K. frontiersin.orgfrontiersin.org At temperatures of 5 K and 100 K, hysteresis loops typical of ferromagnetic materials are observed. frontiersin.org The weak ferromagnetic ordering is attributed to the very weak magnetic coupling within the material's laminar structure, which is disrupted by thermal vibrations as the temperature approaches Tc. frontiersin.org
Early studies reported slightly different Curie temperatures, such as 143 K and 157 K. frontiersin.org Experimental measurements have quantified the spontaneous magnetization and magnetic moment associated with this ferromagnetic phase.
Magnetic Properties of the Ferromagnetic Phase in MnB₂
| Property | Value | Reference |
|---|---|---|
| Curie Temperature (Tc) | ~135.6 K | frontiersin.orgfrontiersin.org |
| Spontaneous Magnetization | 11.7 emu/g | frontiersin.orgfrontiersin.org |
| Magnetic Moment | 0.16 µB/Mn | frontiersin.orgfrontiersin.org |
The ground state of MnB₂ is determined to be antiferromagnetically ordered. researchgate.net This antiferromagnetic nature becomes the dominant characteristic as the temperature increases beyond the weak ferromagnetic phase. The transition from the antiferromagnetic state to a paramagnetic state occurs at the Néel temperature (Tn). frontiersin.orgfrontiersin.org An exotic kink in the temperature-dependent magnetic susceptibility curve is observed at approximately 330 K, which is identified as the Tn. frontiersin.orgfrontiersin.orgresearchgate.net Another measurement noted this transition kink at 346.1 K. frontiersin.org While the weak ferromagnetism is characterized by a small magnetic moment, studies using nuclear magnetic resonance (NMR) have suggested that the antiferromagnetic structure involves a significantly larger magnetic moment. frontiersin.org
Magnetic Properties of the Antiferromagnetic Phase in MnB₂
| Property | Value | Reference |
|---|---|---|
| Magnetic Ground State | Antiferromagnetic | researchgate.net |
| Néel Temperature (Tn) | ~330 K | frontiersin.orgfrontiersin.org |
| Magnetic Moment (from NMR) | ~3 µB/Mn | frontiersin.org |
Investigations into the temperature-dependent magnetic susceptibility of MnB₂ provide a clear picture of its magnetic transitions. frontiersin.orgfrontiersin.org Measurements conducted over a temperature range of 5 K to 400 K reveal the progression from weak ferromagnetism to antiferromagnetism and ultimately to paramagnetism. frontiersin.org At low temperatures (e.g., 5 K and 100 K), the material's response is characteristic of a ferromagnet. frontiersin.org As the temperature surpasses the Curie temperature of 135.6 K, the ferromagnetic properties are suppressed. frontiersin.orgresearchgate.net The material then behaves as an antiferromagnet until it reaches the Néel temperature of around 330 K. frontiersin.orgfrontiersin.org Above Tn, the magnetic hysteresis loop becomes a straight line, which is a typical characteristic of a paramagnetic material. researchgate.net
Theoretical Models and Computational Analyses of MnB₂ Magnetism
To resolve the longstanding debate surrounding the complex magnetic structure of MnB₂, researchers have employed theoretical models and computational analyses. frontiersin.org These approaches, particularly first-principles calculations, have been instrumental in clarifying the nature of the magnetic ordering and the origin of the observed weak ferromagnetism. frontiersin.orgresearchgate.net
First-principles calculations, based on density functional theory, have been performed to determine the most stable magnetic configuration of MnB₂. frontiersin.orgscispace.comresearchgate.net These computational studies consistently show that an antiferromagnetic ordering possesses lower energy compared to a ferromagnetic one, confirming that the ground state is antiferromagnetic. frontiersin.orgfrontiersin.orgresearchgate.net By combining these theoretical results with experimental data, a more refined model of MnB₂'s magnetism has been developed. frontiersin.org The calculations suggest that the actual magnetic structure is an antiferromagnetic configuration with a slight canting of the magnetic moments. frontiersin.org These ab-initio methods are crucial for investigating both the electronic and magnetic properties of the compound, allowing for the computation of energies for different magnetic states and the establishment of exchange interactions between the manganese atoms. scispace.comresearchgate.net
The purely antiferromagnetic configuration cannot, by itself, account for the weak ferromagnetic behavior observed below 135.6 K. frontiersin.org The consensus from both experimental and theoretical studies is that this weak ferromagnetism originates from a spin-canted antiferromagnetic structure. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Spin canting is a phenomenon where spins, instead of being perfectly anti-parallel as in a simple antiferromagnet, are tilted by a small angle. wikipedia.orgresearchgate.net This slight misalignment of the anti-parallel spins results in a net non-zero magnetic moment, giving rise to weak ferromagnetism. frontiersin.orgrsc.org For MnB₂, the spin canting angle of the manganese magnetic moments has been tentatively estimated to be around 6°. frontiersin.org This spin-canting model successfully reconciles the evidence for an antiferromagnetic ground state with the observed weak ferromagnetic properties at low temperatures. frontiersin.orgfrontiersin.org
Influence of Boron Layer Configuration on Magnetic Exchange Interactions in MnB2
The interaction between manganese atoms in MnB2 is not a simple direct exchange. Instead, it is an indirect interaction mediated through the boron atoms. This occurs via the hybridization of the boron p-orbitals with the 3d orbitals of the manganese atoms. aps.org The specific geometry of the Mn-B-Mn bonds, including bond lengths and angles dictated by the crystal lattice, determines the strength and sign of the magnetic coupling. Fascinatingly, in some metal-rich borides, boron clusters can directly interact with magnetic subunits, an interaction found to favor ferromagnetic exchange. nih.gov This p-d orbital hybridization creates a pathway for the exchange of spin information between Mn atoms, effectively coupling their magnetic moments. Changes in the boron layer configuration would alter this hybridization, thereby tuning the magnetic ordering of the entire compound.
Resolution of Longstanding Debates Regarding the Magnetic Structure of MnB2
The magnetic properties of MnB2 have been the subject of significant debate, with conflicting experimental and theoretical reports on its fundamental magnetic ground state. imist.maresearchgate.net The core of the controversy has been whether MnB2 is a ferromagnet (FM) or an antiferromagnet (AFM). imist.maresearchgate.net
Historically, resolving such magnetic structures has relied heavily on experimental techniques, primarily neutron diffraction. cmu.eduresearchgate.net Neutron scattering is uniquely sensitive to the magnetic moments of atoms, and the resulting diffraction patterns can reveal the precise arrangement of spins in a crystal, including whether they are aligned ferromagnetically, antiferromagnetically, or in more complex non-collinear structures. cmu.eduaps.orgsns.gov
In recent years, advances in computational materials science have provided a powerful avenue for resolving these debates. Modern theoretical approaches combining Density Functional Theory (DFT) with methods like Monte Carlo simulations can accurately predict the magnetic ground state of materials. imist.maresearchgate.net These ab-initio methods involve calculating the total energies of different possible magnetic configurations (e.g., ferromagnetic and various antiferromagnetic arrangements). The configuration with the lowest calculated energy is predicted to be the stable ground state. ias.ac.in For MnB2, different computational studies have been performed to address this controversy. For instance, some DFT calculations have computed the energies for both the ferromagnetic and antiferromagnetic states to determine the more stable configuration. ias.ac.in Other combined DFT and Monte Carlo studies have concluded that MnB2 exhibits an antiferromagnetic (AFM) behavior in its ground state with a high Néel temperature. imist.ma These computational findings provide crucial insights that complement and help interpret experimental results, bringing clarity to longstanding questions about the intrinsic magnetic nature of MnB2.
Advanced Characterization Techniques for Mnb2 Systems
X-ray Diffraction (XRD) Applications for Phase Identification and Crystal Structure Refinement (Powder and Single-Crystal)
X-ray diffraction (XRD) is an indispensable tool for the phase identification and crystal structure analysis of MnB₂. Both powder and single-crystal XRD techniques are employed to obtain detailed crystallographic information.
Powder XRD patterns are routinely used to confirm the phase purity of synthesized MnB₂ samples. Rietveld refinement of powder diffraction data is a powerful method to refine the crystal structure parameters. For MnB₂, these refinements confirm its AlB₂-type hexagonal crystal structure, belonging to the P6/mmm space group. This structure is characterized by alternating layers of manganese and boron atoms, with the boron atoms forming a honeycomb-like lattice.
Single-crystal XRD provides more precise information on the atomic positions and lattice parameters. These studies have been crucial in accurately determining the interatomic distances within the MnB₂ structure, such as the Mn-Mn and Mn-B bond lengths, which are critical for understanding the magnetic exchange interactions. The insertion of the honeycomb boron layers between the manganese layers leads to an expansion of the distance between manganese atoms compared to pure manganese metal. frontiersin.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | nih.gov |
| Space Group | P6/mmm (No. 191) | nih.gov |
| Lattice Parameter (a) | ~3.007 Å | frontiersin.org |
| Lattice Parameter (c) | ~3.037 Å | frontiersin.org |
| Mn-Mn distance (in-plane) | ~3.007 Å | frontiersin.org |
| Mn-Mn distance (interlayer) | ~3.037 Å | frontiersin.org |
Magnetic Property Measurement Systems (MPMS) for Bulk Magnetic Susceptibility and Magnetization Behavior of MnB₂
Magnetic Property Measurement Systems (MPMS) are essential for characterizing the bulk magnetic properties of MnB₂. These systems are used to measure magnetic susceptibility and magnetization as a function of temperature and applied magnetic field.
Temperature-dependent magnetic susceptibility measurements of MnB₂ reveal a complex magnetic behavior. frontiersin.org Typically, these measurements are performed using both zero-field-cooled (ZFC) and field-cooled (FC) protocols. The data show that MnB₂ undergoes a transition from a weak ferromagnetic state at low temperatures to an antiferromagnetic state and finally to a paramagnetic state at higher temperatures. An exotic kink in the temperature-dependent magnetic susceptibility curve around 330 K is associated with the Néel temperature (Tⲛ), marking the transition from antiferromagnetic to paramagnetic behavior. Below a Curie temperature (Tc) of approximately 135.6 K, weak ferromagnetism is observed, which is thought to originate from a spin-canting antiferromagnetic structure.
Hysteresis loop measurements at various temperatures provide further insights into the magnetic nature of MnB₂. These measurements help to determine key magnetic parameters such as saturation magnetization, remanence, and coercivity.
| Magnetic Parameter | Value | Conditions |
|---|---|---|
| Néel Temperature (Tⲛ) | ~330 K | Transition from antiferromagnetic to paramagnetic |
| Curie Temperature (Tc) | ~135.6 K | Onset of weak ferromagnetism |
| Magnetic Field for Susceptibility Measurement | 500 Oe | Temperature range: 4-400 K frontiersin.org |
Neutron Diffraction for Direct Determination of Magnetic Structures in MnB₂
Neutron diffraction is a powerful technique for the direct determination of magnetic structures, as neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a material. researchgate.net This technique has been pivotal in unraveling the magnetic ordering in MnB₂.
Neutron diffraction studies on powder samples of MnB₂ have revealed superlattice reflections that are not present in the nuclear diffraction pattern. aip.org These magnetic reflections can be indexed on a magnetic unit cell that is doubled along the c-axis compared to the chemical unit cell. aip.org A prominent (001) magnetic reflection indicates that the magnetic moments are oriented perpendicular or at an angle to the c-axis. aip.org
The analysis of the diffraction data suggests a canted antiferromagnetic structure for MnB₂. aip.org The proposed model consists of ferromagnetic layers of Mn spins in the basal planes that are stacked antiferromagnetically along the c-axis with a +-+- sequence. aip.org Furthermore, the data suggests a canting of the moments, which gives rise to a net ferromagnetic component along the c-axis. aip.org From the combined analysis of antiferromagnetic and ferromagnetic reflections, a total magnetic moment of approximately 3.3 µB per Mn atom has been suggested, with an antiferromagnetic component of about 2.4 µB per Mn atom in the basal plane. aip.org
Electron Microscopy Techniques for Microstructure and Morphology of MnB₂
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging to investigate the microstructure and morphology of MnB₂ at various length scales.
Scanning Electron Microscopy (SEM) for Surface and Homogeneity Analysis
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and homogeneity of MnB₂ samples. SEM images of the fracture surface of bulk MnB₂ can reveal details about the grain size, shape, and the presence of pores or cracks. nih.govresearchgate.net For well-synthesized polycrystalline MnB₂ specimens, SEM analysis often shows large micron-sized grains and a highly dense structure. nih.gov Backscattered electron imaging in SEM can also provide qualitative information about the compositional homogeneity of the sample.
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Characterization
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, enabling the characterization of the nanoscale structure and crystallographic defects in MnB₂. TEM is a powerful tool for observing defects such as dislocations and stacking faults, which can have a significant impact on the material's properties. researchgate.net Bright-field imaging and selected area electron diffraction (SAED) are common TEM techniques. SAED patterns can be used to confirm the crystal structure of individual grains and to identify their crystallographic orientation.
Electron-Probe Micro-Analyzer (EPMA) for Elemental Composition and Distribution in MnB₂
The Electron-Probe Micro-Analyzer (EPMA) is a quantitative analytical technique used to determine the elemental composition of materials with high spatial resolution. carleton.edu In the study of MnB₂ systems, EPMA is crucial for verifying the stoichiometry and assessing the elemental distribution within the sample.
EPMA works by bombarding a small, focused area of the sample with an electron beam and analyzing the characteristic X-rays emitted by the different elements present. carleton.edu This non-destructive technique allows for precise, quantitative analysis of the weight percentages of manganese and boron in MnB₂. It is particularly useful for confirming that the synthesized material has the correct Mn:B ratio and for detecting the presence of any impurities or secondary phases. Furthermore, EPMA can be used to create elemental maps, which visually represent the spatial distribution of elements across the sample surface, providing a powerful way to assess the homogeneity of the MnB₂ material. researchgate.netresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Chemical Bonding in MnB₂
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the context of manganese boride (MnB₂), XPS is instrumental in elucidating the nature of the chemical bonds between manganese and boron atoms, as well as between neighboring atoms of the same element. The binding energies of the core-level electrons are sensitive to the chemical environment, leading to chemical shifts that can be used to identify different bonding states.
A detailed analysis of the high-resolution XPS spectra of MnB₂ reveals the distribution of various chemical bonds. The Mn 2p and B 1s core-level spectra can be deconvoluted into several components, each corresponding to a specific bonding configuration. For instance, the Mn 2p spectrum typically shows components associated with Mn-B and Mn-Mn bonds, while the B 1s spectrum reveals the presence of B-Mn and B-B bonds.
The hybridization between the 3d orbitals of manganese and the 2p orbitals of boron is a key factor influencing the properties of manganese borides. As the boron content increases in manganese borides, the mismatch between Mn-3d and B-2p orbitals becomes more pronounced, indicating a weakening of the hybridization between them. nih.gov
Table 1: XPS Binding Energies for Different Chemical Bonds in Manganese Boride Systems
| Element | Orbital | Chemical Bond | Binding Energy (eV) |
| Manganese | Mn 2p₃/₂ | Mn-B | Typical Range |
| Mn-Mn | Typical Range | ||
| Boron | B 1s | B-Mn | Typical Range |
| B-B | Typical Range |
Note: The exact binding energy values can vary depending on the specific stoichiometry, crystal structure, and surface condition of the MnB₂ sample.
In Situ Characterization Methods (e.g., in situ TEM, in situ XRD under High Pressure) for Dynamic Studies of MnB₂
In situ characterization techniques are powerful tools for studying the dynamic behavior of materials under various external stimuli, such as changes in temperature, pressure, or chemical environment. These methods allow for the direct observation of structural and phase transformations as they occur, providing invaluable insights into the underlying mechanisms.
In Situ Transmission Electron Microscopy (TEM):
In situ TEM allows for the real-time imaging of materials at the nanoscale. For manganese boride systems, this technique can be employed to study processes such as crystal growth, defect dynamics, and phase transitions. For example, in situ heating experiments in a TEM can reveal the thermal stability of different MnB₂ phases and the mechanisms of their transformation. While specific in situ TEM studies on MnB₂ are not widely reported, analogous studies on other materials, such as manganese arsenide, demonstrate the potential of this technique to explore magneto-structural relationships and phase transitions in real-time. researchgate.net
In Situ X-ray Diffraction (XRD) under High Pressure:
In situ high-pressure XRD is a crucial technique for investigating the structural stability and phase transitions of materials under extreme pressures. By collecting diffraction patterns while the sample is subjected to high pressures within a diamond anvil cell (DAC), it is possible to track changes in the crystal structure.
Theoretical studies based on the structure prediction algorithm CALYPSO combined with density functional theory calculations have predicted a sequence of pressure-induced phase transitions for MnB₂. These calculations suggest that MnB₂ undergoes transformations from its ambient hexagonal phase (hP6-MnB₂) to several orthorhombic phases at high pressures. The predicted transition sequence is:
hP6-MnB₂ → oI18-MnB₂ at 35.9 GPa
oI18-MnB₂ → oP12-MnB₂ at 62.4 GPa
oP12-MnB₂ → oI12-MnB₂ at 137.3 GPa
The oP12-MnB₂ phase is a novel predicted stable orthorhombic structure for MnB₂. The strong covalent B-B bonds are thought to be the primary factor for maintaining the structural stability of these high-pressure phases. mdpi.com
While experimental in situ high-pressure XRD studies specifically on MnB₂ are limited, the technique has been successfully applied to observe phase transitions in other materials. For instance, in situ XRD has been used to study the kinetics of spodumene phase transitions at high temperatures and the pressure-induced transformation of graphite (B72142) to hexagonal diamond at room temperature. rsc.orgaps.org These studies highlight the capability of in situ XRD to provide real-time, dynamic information on structural changes under non-ambient conditions, which would be highly valuable for validating the theoretical predictions for MnB₂ and understanding its behavior under extreme conditions.
Theoretical Modeling and Computational Approaches for Mnb2 Systems
First-Principles Calculations Utilizing Density Functional Theory (DFT)
First-principles calculations, based on Density Functional Theory (DFT), are a cornerstone of computational materials science, enabling the prediction of material properties from fundamental quantum mechanical principles.
The Generalized Gradient Approximation (GGA) is a widely used functional in DFT calculations. However, for materials with strongly correlated electrons, such as those containing transition metals like manganese, standard GGA can be insufficient. science.gov To address this, the GGA+U method introduces a Hubbard U term to better describe the on-site Coulombic interactions of localized d electrons. aps.org
In the context of MnB₂, DFT calculations using the GGA have been employed to study the relative stability of different crystal structures. researchgate.net Early theoretical work predicted that MnB₂ with a ReB₂-type structure would be a superhard material and energetically favored over the AlB₂-type structure. aip.org However, experimental synthesis efforts consistently produced the AlB₂-type structure. researchgate.net This discrepancy was resolved by employing the GGA+U formalism. researchgate.netaip.org By applying an on-site repulsion (U) and exchange interaction (J) to the Mn 3d states, the calculations correctly predicted the antiferromagnetically ordered AlB₂-type structure to be energetically more favorable than the ReB₂ structure. researchgate.net
The inclusion of the Hubbard U parameter is crucial for accurately describing the electronic structure and properties of transition metal compounds. acs.org It can lead to the opening of a band gap and affect the localization of electron density, which in turn influences structural properties like the cell volume. acs.org For MnB₂, the GGA+U calculations provided a more accurate description of the total energy as a function of volume for both the AlB₂-type and ReB₂-type structures. aip.org These calculations also revealed a high-spin to low-spin transition for the ReB₂-structured MnB₂. aip.org
Table 1: Equation-of-State Parameters for MnB₂ Phases
| Phase | Method | V₀ (ų) | K₀ (GPa) | K₀' | M₀ (µB) |
|---|---|---|---|---|---|
| AlB₂-type | GGA | 45.4 | 243 | 4.3 | 1.45 |
| ReB₂-type | GGA | 45.1 | 290 | 4.2 | 0.00 |
| AlB₂-type | GGA+U | 50.8 | 196 | 4.4 | 2.65 |
| ReB₂-type | GGA+U | 50.1 | 258 | 4.1 | 2.50 |
V₀: Equilibrium volume, K₀: Bulk modulus, K₀': Pressure derivative of the bulk modulus, M₀: Magnetic moment at the equilibrium volume for the antiferromagnetic structure. (Data sourced from first-principles calculations) aip.org
The Local Density Approximation (LDA) is another functional used in DFT calculations. wikipedia.org It approximates the exchange-correlation energy at each point in space as that of a homogeneous electron gas with the same local density. wikipedia.orgyoutube.com While often simpler and computationally less expensive than GGA, LDA can still provide valuable insights. researchgate.net In studies of various materials, LDA has been used to calculate ground state properties, with results sometimes showing better agreement with experimental structural parameters than GGA. researchgate.net For MnB₂, first-principles calculations have utilized both LDA and GGA to investigate the structural, mechanical, and electronic properties of different polymorphs, such as the aluminum diboride (AlB₂) and rhenium diboride (ReB₂) type structures. researchgate.net These studies indicated that the hexagonal ReB₂-type structures of MnB₂, TcB₂, and ReB₂ are energetically more favorable than their AlB₂-type counterparts. researchgate.net
To solve the Kohn-Sham equations in DFT, different basis sets and potential approximations can be used. The Full Potential Linearized Augmented Plane Wave (FLAPW) method is known for its high precision as it is an all-electron method that does not rely on the pseudopotential approximation. wikipedia.orgfz-juelich.defz-juelich.de This makes it a reliable tool for obtaining reference results against which other methods can be benchmarked. stackexchange.com The FLAPW method divides the unit cell into atomic spheres and an interstitial region, using different basis sets in each. researchgate.net
On the other hand, plane-wave pseudopotential methods simplify calculations by replacing the strong ionic potential and core electrons with a weaker pseudopotential. stackexchange.com This approach is computationally efficient and widely used in codes like VASP and Quantum Espresso. stackexchange.com For MnB₂, first-principles calculations have been performed using the plane-wave basis pseudopotential formalism to study the properties of MnB₂ in both the AlB₂- and ReB₂-type structures. researchgate.net
Structure Prediction Algorithms and Their Application to MnB₂ (e.g., USPEX, CALYPSO)
Predicting the crystal structure of a material from its chemical composition is a major challenge in materials science. uspex-team.org Structure prediction algorithms have emerged as powerful tools to address this, often in conjunction with first-principles calculations.
USPEX (Universal Structure Predictor: Evolutionary Xtallography) is an evolutionary algorithm-based method that can predict stable and metastable crystal structures at given pressure-temperature conditions. uspex-team.org It has been successfully used to discover new materials and has been shown to outperform other methods in blind tests. uspex-team.org
CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) is another efficient structure prediction method that uses a particle swarm optimization algorithm to search for the global minimum on the potential energy surface. calypso.cniphy.ac.cnarxiv.org This method only requires the chemical composition to predict stable or metastable structures under given conditions. calypso.cn
Both USPEX and CALYPSO can be interfaced with various DFT codes to perform the necessary energy calculations for the candidate structures. uspex-team.orgcalypso.cn These algorithms have been instrumental in exploring the phase diagrams of various systems and identifying novel materials with desired properties. uspex-team.org
Lattice Dynamics Calculations and Quasi-Harmonic Approximation (QHA) for MnB₂ Stability
Lattice dynamics calculations are essential for understanding the vibrational properties of a crystal and its thermodynamic stability. The harmonic approximation is a starting point, but it fails to account for thermal expansion and the temperature dependence of elastic constants. readthedocs.io
The Quasi-Harmonic Approximation (QHA) extends the harmonic model by considering the volume dependence of phonon frequencies. readthedocs.iowikipedia.org This allows for the calculation of various thermodynamic properties, such as thermal expansion, heat capacity, and the Grüneisen parameter, as a function of temperature and pressure. wikipedia.orgcrystalsolutions.eu The QHA involves calculating phonon frequencies at different volumes and then using these to determine the Helmholtz free energy. researchgate.net By minimizing the Helmholtz free energy at a given temperature, the equilibrium volume and other thermodynamic properties can be determined. arxiv.org
Thermodynamic Calculations and Gibbs Free Energy Minimization for MnB₂ Phase Stability
The relative stability of different phases of a material under various conditions of temperature and pressure is determined by their Gibbs free energy. The phase with the lowest Gibbs free energy is the most stable. uri.edu
Gibbs Free Energy Minimization is a powerful technique used to calculate phase equilibria in multicomponent systems. researchgate.netnist.gov This method involves developing thermodynamic models for the Gibbs free energy of each phase as a function of temperature, pressure, and composition. nist.gov By minimizing the total Gibbs free energy of the system, the stable phases and their compositions can be determined. fuw.edu.pluchicago.edu This approach is fundamental to the CALPHAD (CALculation of PHAse Diagrams) method. nist.gov For MnB₂, such calculations are crucial for constructing the phase diagram and understanding the conditions under which different polymorphs are stable.
Table 2: Compound Names
| Compound Name |
|---|
| Manganese boride (MnB₂) |
| Manganese nitride (MnN) |
| Manganese oxide (MnO) |
| Manganese(III) oxide (Mn₂O₃) |
| Technetium diboride (TcB₂) |
| Rhenium diboride (ReB₂) |
| Tantalum arsenide (TaAs) |
| Tantalum antimonide (TaSb) |
| Zinc tellurite (B1196480) (ZnTeO₃) |
| Chromium diboride (CrB₂) |
| Molybdenum diboride (MoB₂) |
| Tungsten diboride (WB₂) |
| Tantalum carbide (TaC) |
| Niobium carbide (NbC) |
| Titanium carbide (TiC) |
| Lanthanum triiridide (LaIr₃) |
| Thorium triiridide (ThIr₃) |
| Scandium nitride (ScN) |
| Zinc sulfide (B99878) (ZnS) |
| Iron(II) oxide (FeO) |
| Cobalt(II) oxide (CoO) |
| Nickel(II) oxide (NiO) |
Machine Learning Approaches in Predicting and Understanding Mn-B System Behavior
The application of machine learning (ML) is rapidly advancing the field of materials science, offering powerful tools to predict and understand the behavior of complex systems like manganese borides. researchgate.netresearchgate.nettaylorfrancis.com These computational techniques can forecast material properties with high accuracy by learning from vast datasets generated by quantum-mechanical calculations, thereby accelerating the discovery and design of new materials. researchgate.netrsc.org
Machine learning interatomic potentials (MLIPs) represent a significant breakthrough, bridging the gap between the accuracy of first-principles calculations and the efficiency of classical potentials. researchgate.netrsc.org Traditional interatomic potentials are limited in their predictive accuracy, while direct quantum mechanical simulations are computationally expensive for large-scale systems. researchgate.netresearchgate.net MLIPs, trained on data from density functional theory (DFT) calculations, can replicate quantum-mechanical accuracy at a fraction of the computational cost. rsc.orgarxiv.org This enables large-scale molecular dynamics simulations to explore phenomena that were previously inaccessible. researchgate.net
In the context of manganese-containing systems, neural network potentials have been successfully used to predict the structural, vibrational, and thermal properties of germanium-manganese compounds over a wide range of compositions. ucdavis.edu By training a neural network on the known properties of a few stable structures, researchers can predict the properties of more complex and diverse chemical environments. ucdavis.edu This approach is directly applicable to the Mn-B system for exploring its various phases and predicting their characteristics.
Several MLIP frameworks are being developed and refined, such as the Crystal Hamiltonian Graph Neural Network (CHGNet) and MatErials 3-body Graph Network (M3GNet). rsc.org These models have shown high accuracy in replicating thermodynamic phase stability and ionic configurations for various materials, demonstrating their potential for screening new material candidates, including those in the Mn-B system. rsc.org The success of any ML model, however, is critically dependent on the quality and diversity of the training data. acs.org Constructing comprehensive training sets that capture the vast chemical and structural space is a paramount challenge. acs.org
The table below summarizes various machine learning models and their applications in materials science, relevant to the study of Mn-B systems.
| Machine Learning Model/Approach | Application in Materials Science | Key Advantages | Reference |
| Machine Learning Interatomic Potentials (MLIPs) | Predicting energy and forces for large-scale atomistic simulations. | Balances the accuracy of quantum mechanics with the speed of classical potentials. | researchgate.netrsc.org |
| Neural Network Potentials | Forecasting structural, vibrational, and thermal properties across diverse chemical environments. | Can predict properties for complex systems after training on simpler, known structures. | ucdavis.edu |
| Random Forest, SVM, Naïve Bayesian | Classification and prediction of various material properties. | Effective for multi-class prediction and can be quick to implement. | iipseries.org |
| CHGNet / M3GNet | Validating thermodynamic and structural properties of materials. | Accurately replicates phase stability and ionic configurations, useful for screening new materials. | rsc.org |
| Gaussian Processes | Quantifying uncertainty in predictions of material properties. | Provides prediction intervals, evaluating the uncertainty on each individual prediction. | researchgate.net |
Simulations of Phase Transitions and Phase Equilibria in MnB2
Computational simulations are indispensable for investigating the phase stability, transitions, and equilibria of manganese boride (MnB2) under various conditions. These methods provide fundamental insights into the structural and thermodynamic properties of materials at an atomic level.
First-principles calculations based on density functional theory (DFT) are a cornerstone for studying the Mn-B system. Such calculations have been used to investigate the thermodynamic and mechanical stability of various manganese boride compounds. acs.orgresearchgate.net Research has shown that while the experimentally synthesized AlB2-type MnB2 is a metastable phase, an alternative ReB2-type structure is energetically more favorable. acs.orgresearchgate.net The strong covalent bonding in the ReB2-type structure contributes to its high bulk and shear moduli, suggesting it could be a potential superhard material. acs.orgresearchgate.net
Simulations are particularly powerful for predicting phase transitions under extreme conditions, such as high pressure. Using the structure prediction algorithm CALYPSO combined with DFT calculations, researchers have mapped the pressure-induced phase transition sequence of MnB2 up to 400 GPa. researchgate.net These simulations predict a series of transitions from the known hexagonal (P6/mmm) structure to several orthorhombic phases (Immm, Pnma, and Imma) at specific pressures. researchgate.net The identification of a new stable orthorhombic phase (oP12-MnB2) highlights the discovery potential of these computational techniques. researchgate.net
High-throughput ab initio screening is another powerful computational approach to systematically explore the phase stability across a vast chemical space. arxiv.org This method has been applied to MAB phases (where M is a transition metal, A is an A-group element, and B is boron) to identify potentially synthesizable compounds. arxiv.orgrsc.org By calculating the formation energies of thousands of potential compositions, these screenings can guide experimental efforts toward the most promising stable or near-stable phases. rsc.orgaps.org
The simulation of phase equilibria, determining the conditions under which different phases coexist, can be achieved through various advanced techniques. The Gibbs Ensemble Monte Carlo method allows for the direct simulation of phase coexistence properties. researchgate.netsemanticscholar.org More recent developments, like the multithermal-multibaric ensemble method, enable the calculation of entire liquid-solid coexistence lines over a range of temperatures and pressures in a single simulation. arxiv.org These methods are crucial for constructing accurate phase diagrams, which are essential for materials processing and application. arxiv.orgaps.org
The following table summarizes key findings from simulations of phase transitions and equilibria in MnB2.
| Simulation Method | System/Condition | Key Findings | Reference |
| First-Principles DFT | Mn-B system at zero pressure | The experimentally synthesized AlB2-type MnB2 is metastable; the ReB2-type structure is energetically more favorable and potentially superhard. | acs.orgresearchgate.net |
| CALYPSO Algorithm & DFT | MnB2 under high pressure (0-400 GPa) | Predicted a phase transition sequence: P6/mmm → Immm (at 35.9 GPa) → Pnma (at 62.4 GPa) → Imma (at 137.3 GPa). A new stable phase (oP12-MnB2) was identified. | researchgate.net |
| High-Throughput Ab Initio Screening | MAB phases (including Mn-B) | Identifies thermodynamically stable and near-stable compounds from a vast compositional space, guiding experimental synthesis. | arxiv.orgrsc.orgaps.org |
| First-Principles DFT | Stability of MnB2 magnetic configurations | Determined that different magnetic orderings (ferromagnetic and antiferromagnetic) have distinct ground state energies, crucial for understanding magnetic properties. | frontiersin.org |
Intercalation Chemistry and Two Dimensional 2d Systems Involving Mnb2
MnB2 as a Borophene Intercalation Compound (BIC)
Manganese diboride (MnB2) crystallizes in the AlB2-type structure, which is a prime example of a borophene intercalation compound (BIC). This structure is characterized by alternating layers of manganese (Mn) atoms and graphene-like honeycomb sheets of boron (B) atoms stacked along the c-axis. frontiersin.org In this arrangement, foreign atoms or molecules can be inserted between the two-dimensional honeycomb borophene sheets, leading to the formation of ordered structures. frontiersin.org
Mechanisms of Electronic and Magnetic Property Modification via Intercalation in MnB2
The intercalation of boron layers into the manganese matrix fundamentally alters the electronic and magnetic properties of the material. This modification is primarily driven by the transfer of electrons between the borophene sheets and the intercalated metal atoms, leading to a new electronic configuration compared to the parent materials. frontiersin.org
Electronic Properties: MnB2 exhibits metallic conductivity at room temperature. frontiersin.org This behavior is a direct consequence of the electronic structure modification induced by intercalation. First-principles calculations based on density functional theory (DFT) have been employed to investigate the electronic band structure and density of states (DOS) of MnB2. researchgate.netscispace.com These studies reveal the metallic nature of the compound, which is crucial for understanding its magnetic behavior through models like the itinerant band ferromagnetism. frontiersin.org
Magnetic Properties: The magnetic behavior of MnB2 is complex and has been a subject of considerable research. The insertion of boron layers modifies the exchange interactions between the manganese atoms. frontiersin.org Experimental and theoretical studies have shown that MnB2 exhibits a range of magnetic behaviors depending on the temperature, including weak ferromagnetism, antiferromagnetism, and paramagnetism. frontiersin.org
Below a Curie temperature (TC) of approximately 135.6 K, MnB2 displays weak ferromagnetic properties. frontiersin.org First-principle calculations suggest that the ground state of MnB2 is an antiferromagnetic configuration. frontiersin.org The observed weak ferromagnetism is attributed to a spin-canting antiferromagnetic structure, where the magnetic moments of the Mn atoms are not perfectly antiparallel but are slightly tilted, resulting in a net magnetic moment. frontiersin.org The spin canting angle has been tentatively determined to be around 6°. frontiersin.org As the temperature increases, the material transitions from a weak ferromagnetic state to an antiferromagnetic state, and finally to a paramagnetic state above the Néel temperature (TN) of approximately 330 K. frontiersin.org
Table 1: Magnetic Properties of MnB2
| Magnetic Property | Value/Description |
| Curie Temperature (TC) | ~135.6 K |
| Néel Temperature (TN) | ~330 K |
| Low-Temperature Behavior | Weak Ferromagnetism |
| High-Temperature Behavior | Antiferromagnetism, Paramagnetism |
| Magnetic Structure | Spin-Canting Antiferromagnetic |
| Origin of Weak Ferromagnetism | Slight canting of Mn magnetic moments |
Fabrication and Characterization of 2D Boron-Based Nanosheets with Mn
The synthesis of two-dimensional (2D) materials has become a major focus in materials science, and efforts are underway to fabricate 2D nanosheets of manganese borides. While the experimental realization of stable, crystalline 2D MnB2 nanosheets is still a developing area, various top-down and bottom-up approaches are being explored.
Fabrication Methods: General methods for synthesizing 2D nanosheets that could be applicable to MnB2 include:
Liquid-Phase Exfoliation (LPE): This top-down method involves the sonication of bulk layered materials in a suitable solvent to overcome the van der Waals forces between layers and produce nanosheets. arxiv.orgnih.gov This technique has been successfully used to synthesize manganese oxide (MnO2) nanosheets. arxiv.orgresearchgate.net
Chemical Vapor Deposition (CVD): This bottom-up approach involves the reaction of precursor gases on a substrate to grow thin films and nanosheets. researchgate.net
Wet Chemical Synthesis: This method involves the chemical reduction of precursors in a solution. For instance, amorphous 2D manganese mono-boride (MnB) nanoflakes have been synthesized at room temperature through a one-pot chemical reduction method. rsc.org
Characterization: Characterization of the synthesized nanosheets is crucial to understand their morphology, structure, and composition. Key techniques include:
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of the nanosheets. nih.gov
Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) is employed to determine the elemental composition and chemical states of the constituent elements. researchgate.net Raman spectroscopy can provide insights into the vibrational modes and structural characteristics of the nanosheets. nih.gov
Diffraction: X-ray Diffraction (XRD) is used to analyze the crystal structure of the material. arxiv.org
Theoretical and Experimental Investigations of 2D MnB2 Nanosheets and Their Heterostructures
While experimental work on 2D MnB2 nanosheets is in its early stages, theoretical investigations have provided valuable insights into their potential properties and stability.
Theoretical Investigations: First-principles calculations based on DFT have been utilized to predict the structural, electronic, and magnetic properties of 2D manganese boride nanosheets. researchgate.netresearchgate.net Theoretical studies on 2D MnB have shown that its magnetic moments are higher than its 3D bulk counterpart. researchgate.net Ab-initio calculations have also explored the possibility of defect-induced magnetic phases in 2D MnB. researchgate.net For MnB2, theoretical studies have primarily focused on the bulk material, with the understanding that its layered structure is a precursor to potential 2D forms. These calculations have been instrumental in elucidating the antiferromagnetic ground state and the metallic nature of bulk MnB2. researchgate.netias.ac.in
Experimental Investigations: Experimental studies on 2D manganese borides are currently limited. Research has been conducted on amorphous 2D MnB nanoflakes, exploring their magnetic and electrocatalytic properties. rsc.org These studies provide a stepping stone towards the synthesis and characterization of crystalline 2D MnB2 nanosheets. The successful synthesis of other 2D manganese-based materials, such as MnO2 nanosheets, demonstrates the feasibility of creating 2D structures containing manganese. rsc.org
Heterostructures: The creation of van der Waals heterostructures, which involve stacking different 2D materials, offers a pathway to engineer novel electronic and spintronic devices. mdpi.com While experimental realization of 2D MnB2 heterostructures has not yet been reported, the concept holds significant promise. Theoretical work on bilayer borophene has shown that the intercalation of transition metal atoms between the layers can create robust sandwiched B/TM/B structures with tailored properties. researchgate.netiphy.ac.cn These findings suggest that similar heterostructures incorporating 2D MnB2 could be designed to exhibit unique electronic and magnetic phenomena. The synthesis of heterostructures involving other 2D materials like MoS2/h-BN and WS2/graphene has been demonstrated, providing a framework for the future fabrication of MnB2-based heterostructures. mdpi.com
Advanced Research Directions and Future Perspectives on Mnb2
Exploration of Novel Metastable and High-Pressure MnB₂ Phases
The experimentally synthesized and most commonly studied phase of manganese diboride crystallizes in the hexagonal AlB₂-type structure (space group P6/mmm), which consists of alternating layers of manganese atoms and graphene-like honeycomb boron sheets. aip.orgfrontiersin.org However, first-principles calculations based on density functional theory (DFT) have revealed that this common AlB₂-type structure may actually be a metastable phase. acs.orgresearchgate.netepa.gov
Theoretical investigations indicate that an alternative orthorhombic ReB₂-type structure is energetically more favorable than the AlB₂-type. aip.orgacs.org This predicted high-pressure phase is calculated to be a potential superhard material, with a theoretical Vickers hardness of around 40-44 GPa, stemming from strong covalent bonding between both Mn-B and B-B atoms in its puckered boron layers. aip.orgacs.org The quest for synthesizing this superhard phase is a significant research direction, as its low cost compared to other superhard materials could make it highly valuable for industrial applications. aip.org
High-pressure, high-temperature (HPHT) synthesis is a key experimental technique for exploring these novel phases. nih.govatomfair.com By subjecting manganese and boron precursors to pressures of several gigapascals and temperatures exceeding 1200°C, researchers can access thermodynamic regimes where metastable or high-pressure phases become accessible. nih.govatomfair.comarxiv.org The systematic exploration of the pressure-temperature phase diagram of the Mn-B system is crucial for identifying the synthesis windows for these new MnB₂ polymorphs and other novel manganese boride compounds. nih.gov The stabilization of such high-pressure phases at ambient conditions remains a challenge but represents a frontier in materials discovery. nih.gov
| Property | AlB₂-type MnB₂ (Metastable) | ReB₂-type MnB₂ (Predicted Stable) | Reference |
|---|---|---|---|
| Crystal Structure | Hexagonal (P6/mmm) | Hexagonal (P6₃/mmc) | aip.org |
| Formation Enthalpy | Less Favorable | More Favorable | acs.orgresearchgate.net |
| Theoretical Hardness (GPa) | Lower | ~40-44 | aip.orgacs.org |
| Bonding Characteristics | Weaker interlayer interaction | Strong 3D covalent network | aip.org |
Development of Integrated Computational and Experimental Strategies for MnB₂ Materials Design
The design and discovery of new MnB₂ materials are increasingly driven by a synergistic approach that combines computational modeling with experimental synthesis and characterization. nih.govarxiv.org First-principles calculations, particularly those using DFT, are powerful tools for predicting the fundamental properties of known and hypothetical MnB₂ phases. aip.orgresearchgate.netscispace.com These computational methods can determine structural stability, electronic band structures, density of states (DOS), and magnetic ground states (ferromagnetic vs. antiferromagnetic) before a material is ever synthesized in a lab. researchgate.netscispace.com
For instance, DFT calculations have been employed to investigate the structural, electronic, and magnetic properties of both the AlB₂-type and the predicted ReB₂-type MnB₂. aip.org These studies provide crucial data on lattice parameters, bulk moduli, and magnetic moments, guiding experimental efforts. aip.orgresearchgate.net The theoretical prediction that ReB₂-type MnB₂ could be a superhard material is a direct result of such computational materials design. acs.org
Experimental techniques like HPHT synthesis serve to validate these theoretical predictions. nih.govamericanelements.com Polycrystalline samples of various manganese borides have been successfully fabricated using HPHT methods, allowing for the characterization of their crystal structures and physical properties. nih.govrsc.orgresearchgate.net The close feedback loop between computational prediction and experimental verification accelerates the materials design process. Discrepancies between theoretical models and experimental results can help refine the computational approaches, for example, by including on-site Coulomb correlation terms (DFT+U) to better describe electron interactions in transition metals like manganese. aps.org
| Parameter | Computational Method | Predicted Value/Property | Experimental Technique | Measured Value/Property | Reference |
|---|---|---|---|---|---|
| Magnetic Ground State (AlB₂-type) | DFT | Antiferromagnetic (AFM) with canting | MPMS | Weak ferromagnetism below 135.6 K (TC), AFM up to 330 K (TN) | frontiersin.org |
| Magnetic Moment (μB/Mn atom) | DFT (FLAPW) | 2.38 | - | - | researchgate.netscispace.com |
| Bulk Modulus (K₀) (GPa) | DFT | 242 (AlB₂-type), 316 (ReB₂-type) | - | - | aip.org |
| Hardness (GPa) | DFT | ~44 (ReB₂-type) | Vickers Hardness Test | 15.7 (for MnB) | aip.orgnih.gov |
Tailoring Magnetic and Electronic Properties of MnB₂ via Controlled Doping and Defect Engineering
The intrinsic magnetic and electronic properties of MnB₂ are complex and offer avenues for modification through chemical doping and defect engineering. nih.govscite.ai The AlB₂-type phase exhibits multiple magnetic transitions, including weak ferromagnetism below a Curie temperature (TC) of ~135.6 K and antiferromagnetism up to a Néel temperature (TN) of ~330 K. frontiersin.org This behavior is attributed to a canted antiferromagnetic structure, where the honeycomb boron layers mediate the magnetic exchange interactions between the manganese layers. frontiersin.org
Controlled doping, which involves substituting manganese or boron atoms with other elements, is a promising strategy to tune these magnetic properties. nih.govmdpi.com For example, introducing other 3d transition metals (e.g., Fe, Co, Ni) at the Mn site could alter the exchange interactions, magnetic moments, and magnetic anisotropy of the material. nih.govaps.org Doping MnB nanoparticles with cobalt has been shown to increase the coercive field, a direct consequence of the higher magnetic anisotropy of Co ions compared to Mn. nih.gov Conversely, doping with iron leads to a decrease in coercivity. nih.gov This demonstrates the potential to precisely control magnetic hardness or softness.
Defect engineering, the intentional creation of atomic vacancies (e.g., Mn or B vacancies) or interstitials, provides another powerful tool. scite.ainih.gov Defects can introduce localized electronic states within the bandgap, modify charge carrier concentrations, and act as scattering centers, thereby influencing both electronic transport and magnetic ordering. scite.ai For instance, in other manganese-based compounds, defect engineering is a recognized strategy to modify electronic properties and enhance electrochemical performance. scite.ai Future research will likely focus on systematic computational and experimental studies to map the effects of various dopants and defect configurations on the electronic and magnetic phase diagrams of MnB₂.
Scalable Synthesis Routes for High-Purity and Monodisperse MnB₂ Nanostructures
While bulk MnB₂ has been synthesized using methods like HPHT, the development of scalable routes for producing high-purity, monodisperse MnB₂ nanostructures (e.g., nanoparticles, nanosheets) is a critical next step for many applications. nih.govacs.org Nanostructuring can unlock novel properties due to quantum confinement and high surface-area-to-volume ratios, making MnB₂ attractive for catalysis, energy storage, and magnetic data storage.
Current synthesis methods for metal boride nanoparticles, such as high-energy ball milling or high-pressure autoclave reactions, often result in amorphous materials or crystalline products with wide size distributions (polydispersity) and mixed phases. acs.org Post-synthesis thermal treatments are typically required to achieve crystallinity, which can lead to particle agglomeration. acs.org
Future research must focus on developing bottom-up, solution-phase colloidal synthesis methods. These techniques offer better control over nucleation and growth processes, enabling the production of nanocrystals with uniform size and shape. However, the high melting point and strong covalent bonding in borides present significant synthetic challenges. The development of suitable molecular precursors for both manganese and boron that can decompose at manageable temperatures in solution is a key hurdle to overcome. Exploring novel synthesis environments, such as ionic liquids or supercritical fluids, may provide new pathways to crystalline MnB₂ nanostructures at lower temperatures. The successful exfoliation of the layered AlB₂-type structure to produce 2D MnB₂ nanosheets, analogous to borophene, is another exciting and challenging research avenue. frontiersin.org
Fundamental Studies on Spin-Lattice Coupling and Anisotropy in MnB₂
A deeper understanding of the fundamental physics governing the magnetic behavior of MnB₂ is essential for its application in spintronic and magnetic devices. Two key areas for future investigation are spin-lattice coupling and magnetic anisotropy.
Magnetic anisotropy refers to the dependence of a material's internal energy on the direction of its magnetization. aps.orgresearchgate.net It determines the preferred orientation of spins relative to the crystal lattice (the "easy" and "hard" axes) and is crucial for applications like permanent magnets and magnetic recording media. In manganese-based systems, magnetic anisotropy often arises from spin-orbit coupling, an interaction between an electron's spin and its orbital motion around the nucleus. acs.org While the magnetic structure of MnB₂ has been studied, a detailed quantitative investigation of its magnetocrystalline anisotropy constants is still needed. frontiersin.org Advanced characterization techniques like ferromagnetic resonance (FMR) and torque magnetometry, combined with DFT calculations that include spin-orbit coupling, will be vital to unravel the origins and magnitude of anisotropy in MnB₂. scispace.comaps.org
Spin-lattice coupling describes the interaction between the magnetic (spin) degrees of freedom and the vibrational modes of the crystal lattice (phonons). mpie.desci-hub.se This coupling can influence magnetic phase transitions and is responsible for phenomena like magnetostriction (the change in a material's shape in a magnetic field). Understanding these interactions is critical for high-frequency magnetic applications and for managing thermal effects in devices. Future studies could employ advanced methods that combine atomistic spin dynamics with ab initio molecular dynamics to simultaneously model the evolution of both the spin and lattice systems, providing a complete picture of the dynamic interactions in MnB₂. mpie.de
Integration of MnB₂ with Other Advanced Materials for Novel Functional Heterostructures
The creation of heterostructures, by combining MnB₂ with other advanced materials, opens a vast landscape for designing novel functionalities. The layered AlB₂-type structure of MnB₂ makes it an intriguing candidate for integration into van der Waals (vdW) heterostructures with other 2D materials like graphene, hexagonal boron nitride (h-BN), or transition metal dichalcogenides (TMDs). frontiersin.org
In such a heterostructure, proximity effects at the interface could induce new properties in the adjacent materials. For example, coupling a 2D MnB₂ layer with graphene could introduce magnetism into the graphene, which is crucial for spintronic applications. Conversely, the electronic properties of the MnB₂ layer could be modulated by charge transfer from a neighboring TMD layer. These heterostructures could be designed for specific applications in spintronics, magneto-optics, and catalysis. acs.org
Beyond 2D materials, MnB₂ could be integrated into nanocomposites. For example, embedding MnB₂ nanoparticles in a polymer matrix could lead to flexible magnetic materials. Creating heterostructures like NiₓB/MnMoO₄ has already shown promise for energy storage applications by creating a large, electrochemically active interface between the materials. acs.org The exploration of MnB₂-based heterostructures, both in layered 2D stacks and as composite materials, is a rich and promising field for future materials science research.
Q & A
Q. What are the standard synthesis methods for MnB₂, and how are its structural properties characterized?
MnB₂ is typically synthesized via high-temperature solid-state reactions (e.g., heating Mn and B mixtures at 1400–1500°C under inert conditions). Structural characterization relies on X-ray diffraction (XRD) to confirm crystallographic phases like the AlB₂-type structure (space group P6/mmm). However, ambient-condition instability often leads to decomposition into elemental Mn and B, necessitating quenching or high-pressure stabilization .
Q. What are the reported magnetic properties of MnB₂, and how do experimental studies validate them?
Experimental studies describe MnB₂ as a strongly magnetic grey-black powder. Magnetic susceptibility measurements (e.g., zero-field-cooled, ZFC, and field-cooled, FC protocols) reveal weak ferromagnetic behavior at low temperatures, with conflicting reports on its magnetic ordering. These discrepancies highlight challenges in reconciling experimental observations with theoretical predictions .
Q. How is the electronic structure of MnB₂ analyzed to explain its functional properties?
Density functional theory (DFT) calculations using plane-wave basis sets (e.g., VASP software) model MnB₂’s electronic structure. The hexagonal boron network contributes to high hardness (~22.5 GPa) and metallic conductivity, while Mn’s 3d electrons drive magnetic interactions. Band structure analysis reveals hybridized Mn-B covalent bonds critical for stability .
Advanced Research Questions
Q. How can high-pressure experimental designs stabilize novel MnB₂ phases, and what methodologies validate their stability?
High-pressure synthesis (e.g., diamond anvil cells or multi-anvil presses) combined with structure-prediction algorithms (e.g., USPEX) identifies metastable phases like Immm-MnB₂. Post-synthesis, mechanical stability is assessed via phonon dispersion calculations, while hardness is measured using nanoindentation. Quenching protocols preserve high-pressure phases for ambient-condition analysis .
Q. What computational strategies resolve contradictions between theoretical and experimental magnetic structures in MnB₂?
Conflicting reports on MnB₂’s magnetic ordering (e.g., ferromagnetic vs. antiferromagnetic) are addressed by combining spin-polarized DFT with experimental techniques like neutron diffraction. For example, a spin-canted antiferromagnetic model reconciles observed weak ferromagnetism with theoretical ground states. Convergence testing of magnetic moments and exchange interactions refines computational accuracy .
Q. How do researchers analyze phase stability and decomposition pathways of MnB₂ under varying thermodynamic conditions?
Phase diagrams are constructed using calorimetric data (e.g., differential scanning calorimetry) and ab initio molecular dynamics (AIMD) simulations. Gibbs free energy calculations compare MnB₂’s stability against decomposition products (Mn + B) across temperature-pressure ranges. Metastability regions are mapped using nudged elastic band (NEB) methods .
Q. What advanced characterization techniques elucidate MnB₂’s role in 2D materials and heterostructures?
Scanning transmission electron microscopy (STEM) and angle-resolved photoemission spectroscopy (ARPES) probe MnB₂’s layer-dependent electronic properties. In borophene intercalation compounds, interfacial charge transfer is quantified via X-ray absorption spectroscopy (XAS) and electron energy loss spectroscopy (EELS) .
Methodological Guidance
- For Computational Studies : Use the Vienna Ab Initio Simulation Package (VASP) with projector-augmented wave (PAW) pseudopotentials. Apply Pulay mixing and DIIS convergence accelerators to reduce computational cost while ensuring eigenvalue precision .
- For Magnetic Property Analysis : Combine ZFC/FC magnetometry with muon spin rotation (μSR) to distinguish intrinsic magnetic ordering from extrinsic effects (e.g., impurity phases) .
- For High-Pressure Synthesis : Optimize pressure-temperature profiles using in situ XRD monitoring. Post-synthesis, validate phase purity via Rietveld refinement and energy-dispersive X-ray spectroscopy (EDS) .
Data Contradiction Analysis Framework
When reconciling conflicting data (e.g., magnetic behavior):
Replicate Experiments : Ensure synthesis conditions (e.g., purity, stoichiometry) are consistent.
Cross-Validate Methods : Compare DFT+U (Hubbard-corrected) results with hybrid functional (HSE06) calculations.
Contextualize Findings : Consider sample history (e.g., quenching rate, defect density) and measurement limitations (e.g., signal-to-noise in SQUID magnetometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
